molecular formula C12H16ClN4O6- B081634 Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride CAS No. 14401-10-6

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride

Cat. No. B081634
CAS RN: 14401-10-6
M. Wt: 348.74 g/mol
InChI Key: VDVXDUOPLKVMMM-FVGYRXGTSA-N
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Description

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis of related compounds involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents2. However, the specific synthesis process for Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is not explicitly provided in the search results. However, a related compound, NEPSILON-(2,4-DINITROPHENYL)-L-LYSYL-L-TYROSINE HYDROBROMIDE, has a linear formula of C21H28BrN5O93.



Chemical Reactions Analysis

The specific chemical reactions involving Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride are not detailed in the search results. However, a study on intermolecular interactions in 2,4-dinitrophenyl-hydrazine hydrochloride hydrate was found4.



Physical And Chemical Properties Analysis

The physical and chemical properties of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride are not explicitly provided in the search results. However, a related compound, 2,4-Dinitrophenylhydrazine Hydrochloride, has an average mass of 234.597 Da and a Monoisotopic mass of 234.015579 Da6.


Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics

    • Summary of Application : The compound has been studied in the context of obesity treatment . 2,4-Dinitrophenol (DNP), an oxidative phosphorylation uncoupling agent, was used in the early 1930s for weight loss but was quickly banned due to severe toxicities .
    • Methods of Application : The study investigated the whole body disposition of DNP in the C57BL/6J diet induced obese mouse model . DNP was administered intravenously at 1 mg/kg, and intraperitoneally at 5 mg/kg and 15 mg/kg .
    • Results : The study found limited DNP distribution to tissues. It exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
  • Fluorescent Detection

    • Summary of Application : The compound is used in the selective detection of the organic contaminant 2,4-dinitrophenol (2,4-DNP), which poses significant risks to human health .
    • Results : The results or outcomes of this application are not provided in the available information .
  • NEPSILON-(2,4-DINITROPHENYL)-L-LYSYL-L-TYROSINE HYDROBROMIDE
    • Summary of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific scientific field and applications are not detailed in the available information.
    • Results : The results or outcomes of this application are not provided in the available information .
  • NEPSILON-(2,4-DINITROPHENYL)-L-LYSYL-L-TYROSINE HYDROBROMIDE
    • Summary of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific scientific field and applications are not detailed in the available information.
    • Results : The results or outcomes of this application are not provided in the available information .

Safety And Hazards

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is provided to researchers as part of a collection of rare and unique chemicals3. However, the specific safety and hazards associated with this compound are not detailed in the search results.


Future Directions

The future directions for research on Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride are not explicitly mentioned in the search results. However, the use of 2,4-Dinitrophenol as a weight-loss product has been discussed, suggesting potential future research directions7.


Please note that this information is based on the available search results and may not fully cover all aspects of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXDUOPLKVMMM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14401-10-6
Record name L-Lysine, N6-(2,4-dinitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride

CAS RN

14455-27-7, 14401-10-6
Record name N6-(2,4-Dinitrophenyl)-L-lysine hydrochlodride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14455-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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